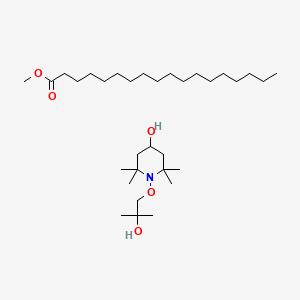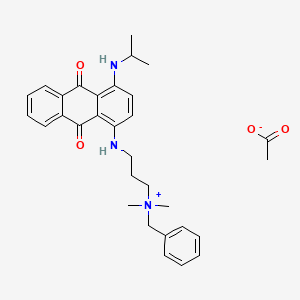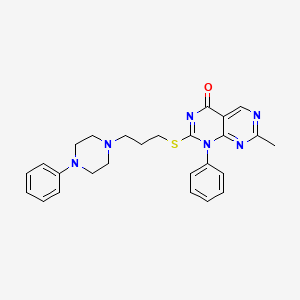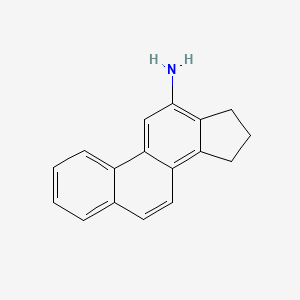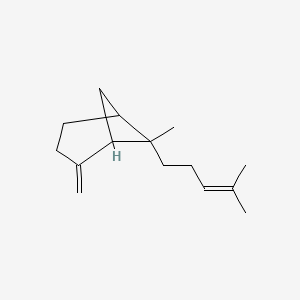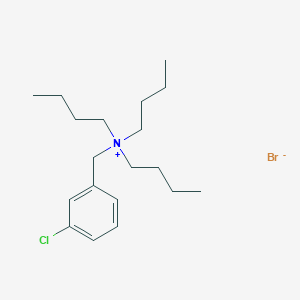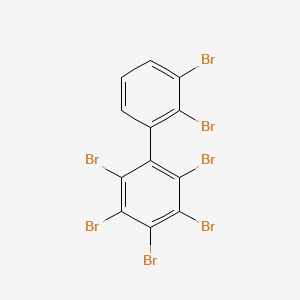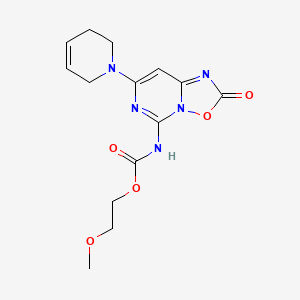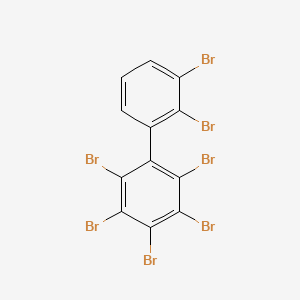
2,6-Dimethylbenzene-1,3,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylbenzene-1,3,5-triamine typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process introduces nitro groups at the 1, 3, and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,6-dimethyl-1,3,5-trinitrobenzene is then subjected to reduction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of strong acids and hydrogen gas.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Applications De Recherche Scientifique
2,6-Dimethylbenzene-1,3,5-triamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,6-dimethylbenzene-1,3,5-triamine exerts its effects depends on its specific application. In chemical reactions, the amino groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but with different positions of methyl groups.
1,3,5-Triaminobenzene: Lacks methyl groups, leading to different chemical properties.
2,6-Dimethyl-1,3,5-triazine: Contains nitrogen atoms in the ring, resulting in different reactivity.
Uniqueness
The presence of methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interaction with biological targets .
Propriétés
Numéro CAS |
94135-19-0 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2,4-dimethylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C8H13N3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,9-11H2,1-2H3 |
Clé InChI |
GKZWSNRSZYTGJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1N)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


